molecular formula C8H13ClN2 B1492759 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole CAS No. 2092067-27-9

4-(2-chloroethyl)-3-isopropyl-1H-pyrazole

Cat. No.: B1492759
CAS No.: 2092067-27-9
M. Wt: 172.65 g/mol
InChI Key: XJTUYVNRRQPCNX-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-3-isopropyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a 2-chloroethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole typically involves the reaction of 3-isopropyl-1H-pyrazole with 2-chloroethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-3-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include reduced pyrazole derivatives with modified substituents.

Scientific Research Applications

4-(2-chloroethyl)-3-isopropyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloroethyl)-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    3-isopropyl-1H-pyrazole: Lacks the chloroethyl group, which may influence its chemical properties and applications.

    4-(2-bromoethyl)-3-isopropyl-1H-pyrazole: Similar structure but with a bromoethyl group, which may exhibit different reactivity.

Uniqueness

4-(2-chloroethyl)-3-isopropyl-1H-pyrazole is unique due to the presence of both the chloroethyl and isopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-chloroethyl)-5-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTUYVNRRQPCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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